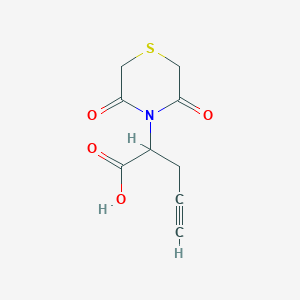
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H5ClN2O It is known for its unique structure, which includes an indanone core substituted with a chloro group and a malononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chloroindan-1-one.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-chloroindan-1-one and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Knoevenagel condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted indanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized indanone derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and photovoltaic materials.
Photopolymerization: Acts as a photoinitiator in the polymerization of various monomers.
Medicinal Chemistry: Serves as an intermediate in the synthesis of biologically active compounds.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its ability to participate in various chemical reactions due to its reactive functional groups. The chloro group and the carbonyl group are key sites for chemical reactivity, allowing the compound to interact with different molecular targets and pathways. In organic electronics, it acts as an electron acceptor, facilitating charge transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to the presence of the chloro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photopolymerization.
Propriétés
Formule moléculaire |
C12H5ClN2O |
|---|---|
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
2-(4-chloro-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H5ClN2O/c13-10-3-1-2-8-9(7(5-14)6-15)4-11(16)12(8)10/h1-3H,4H2 |
Clé InChI |
YXBCZCRTLPJGRN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C#N)C#N)C2=C(C1=O)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)





![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)




![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)
